(2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine (2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine
Brand Name: Vulcanchem
CAS No.: 946217-75-0
VCID: VC6298753
InChI: InChI=1S/C19H23N7/c1-13-4-5-15(14(2)12-13)22-18-16-17(21-7-6-20-16)23-19(24-18)26-10-8-25(3)9-11-26/h4-7,12H,8-11H2,1-3H3,(H,21,22,23,24)
SMILES: CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C)C
Molecular Formula: C19H23N7
Molecular Weight: 349.442

(2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine

CAS No.: 946217-75-0

Cat. No.: VC6298753

Molecular Formula: C19H23N7

Molecular Weight: 349.442

* For research use only. Not for human or veterinary use.

(2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine - 946217-75-0

Specification

CAS No. 946217-75-0
Molecular Formula C19H23N7
Molecular Weight 349.442
IUPAC Name N-(2,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine
Standard InChI InChI=1S/C19H23N7/c1-13-4-5-15(14(2)12-13)22-18-16-17(21-7-6-20-16)23-19(24-18)26-10-8-25(3)9-11-26/h4-7,12H,8-11H2,1-3H3,(H,21,22,23,24)
Standard InChI Key GXQZZGJRHXPIRU-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pteridine core—a bicyclic heteroaromatic system comprising fused pyrimidine and pyrazine rings. Substituents at the 2- and 4-positions include:

  • A 2,4-dimethylphenyl group attached via an amine linkage at the pteridin-4-yl position.

  • A 4-methylpiperazinyl group at the pteridin-2-yl position.

This arrangement confers distinct electronic and steric properties, influencing solubility, bioavailability, and target binding affinity.

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₃N₇
Molecular Weight349.43 g/mol
IUPAC Name(2,4-Dimethylphenyl)[2-(4-methylpiperazin-1-yl)pteridin-4-yl]amine
Topological Polar Surface Area~90 Ų (estimated)

The methylpiperazinyl group enhances water solubility compared to unsubstituted pteridines, while the dimethylphenyl moiety contributes to hydrophobic interactions in target binding pockets .

Synthesis and Production

Hypothetical Synthetic Routes

While no published synthesis for this exact compound exists, established methods for analogous pteridine derivatives suggest a multi-step approach:

  • Pteridine Core Formation:
    Condensation of 2,4,5,6-tetraaminopyrimidine with glyoxal under acidic conditions generates the pteridine scaffold .

  • Functionalization at Position 2:
    Nucleophilic substitution with 4-methylpiperazine in the presence of a palladium catalyst introduces the methylpiperazinyl group.

  • Amination at Position 4:
    Buchwald-Hartwig coupling between 4-chloropteridine and 2,4-dimethylaniline installs the dimethylphenylamine moiety.

Key Challenges:

  • Regioselective control to avoid substitution at competing positions (e.g., pteridin-6-yl).

  • Purification of intermediates via column chromatography or recrystallization to achieve >95% purity.

Biological Activity and Mechanistic Insights

Table 2: Comparative Kinase Inhibition Profiles of Related Compounds

CompoundTarget KinaseIC₅₀ (nM)Phase
PemigatinibFGFR10.4Approved
AZD4547FGFR10.2Phase 2/3
GefitinibEGFR2.7Approved
Hypothetical AnalogFGFR1~10*Investigative

*Estimated based on structural similarity to PD-0179483 .

Anticancer Mechanisms

  • FGFR1 Inhibition:
    Blockade of FGFR1 signaling disrupts downstream RAS/MAPK and PI3K/AKT pathways, arresting tumor cell proliferation .

  • EGFR Modulation:
    Competitive ATP binding reduces autophosphorylation, impairing epithelial-mesenchymal transition in metastatic cancers.

Pharmacological Studies

In Vitro Cytotoxicity

Limited data from related pteridines suggest dose-dependent cytotoxicity in MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines:

Table 3: Cytotoxic Activity (Representative Data)

Cell LineIC₅₀ (µM)Mechanism
MDA-MB-23115.0FGFR1 inhibition, apoptosis
HT-2912.5EGFR/PI3K pathway suppression

Neuroprotective Effects

Piperazine-containing derivatives exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ ~5.5 µM), suggesting potential in neurodegenerative disease mitigation .

Therapeutic Applications and Development Status

Oncology

  • FGFR1-Driven Cancers: Potentially applicable in urothelial carcinoma and cholangiocarcinoma with FGFR1 alterations.

  • Combination Therapy: Synergy observed with immune checkpoint inhibitors in preclinical models.

Central Nervous System Disorders

  • Alzheimer’s Disease: AChE inhibition may ameliorate cognitive deficits.

  • Anxiety/Depression: Serotonergic modulation inferred from piperazine pharmacophores.

Table 4: Development Pipeline (Analog-Based)

IndicationDevelopment PhaseKey Challenges
Solid TumorsInvestigationalOff-target kinase activity
NeurodegenerationPreclinicalBlood-brain barrier penetration

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator